molecular formula C8H15N3O6 B12318711 b-D-Fructopyranoside, 4-azidoethyl

b-D-Fructopyranoside, 4-azidoethyl

Cat. No.: B12318711
M. Wt: 249.22 g/mol
InChI Key: QGYGQHVACBKGHS-UHFFFAOYSA-N
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Description

β-D-Fructopyranoside, 4-azidoethyl, is a synthetic carbohydrate derivative characterized by a fructose backbone in the pyranose form (β-D configuration) with an azidoethyl substituent at the 4-position. The azide (-N₃) group confers unique reactivity, particularly in click chemistry applications, enabling efficient conjugation with alkyne-functionalized biomolecules or polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is typically synthesized through regioselective glycosylation followed by azide introduction at the 4-position, often employing protective group strategies (e.g., silylation or acetylation) to ensure site-specific modification .

Properties

IUPAC Name

2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYGQHVACBKGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Fructopyranoside, 4-azidoethyl typically involves the reaction of D-fructose with 2-azidoethanol in the presence of an acid catalyst. The reaction is carried out at room temperature, resulting in the formation of the desired product with high yield . The azido group is introduced through nucleophilic substitution reactions, where the hydroxyl group of the fructose is replaced by the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: b-D-Fructopyranoside, 4-azidoethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Fluorinated Galactopyranosides (e.g., Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside)

  • Substituent : Fluorine at the 4-position instead of azidoethyl.
  • Reactivity : Fluorine acts as a metabolically stable mimic of hydroxyl groups, inhibiting enzymes like glycosidases. In contrast, the azidoethyl group enables bioorthogonal conjugation .
  • Applications : Fluorinated sugars are used in metabolic labeling and positron emission tomography (PET) imaging, whereas 4-azidoethyl derivatives are tailored for bioconjugation in drug delivery or glycopolymer synthesis .

Sulfated and Silylated Derivatives (e.g., Compound 22 in )

  • Substituents : 3-O-Sulfo and 6-O-TBDPS groups.
  • Reactivity : Sulfation enhances solubility and protein-binding affinity, while silylation serves as a temporary protective group. The azidoethyl group, however, introduces a permanent functional handle for downstream reactions .
  • Synthetic Complexity : Silylation requires harsh deprotection conditions (e.g., TBAF), whereas azide installation may involve milder steps like Staudinger reactions .

4-Formylphenyl Glucopyranosides (e.g., 4-Formylphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside)

  • Substituents : Aromatic formyl groups at the 4-position.
  • Reactivity : The formyl group participates in Schiff base formation, whereas azides enable click chemistry. Both are conjugation-friendly but differ in reaction partners (amines vs. alkynes) .
  • Stability: Azides are more stable under physiological conditions compared to aldehydes, which may oxidize or react nonspecifically .

Comparative Data Table

Compound Core Sugar 4-Position Substituent Key Reactivity Primary Applications
β-D-Fructopyranoside, 4-azidoethyl Fructose Azidoethyl (-CH₂CH₂N₃) Click chemistry (CuAAC) Bioconjugation, glycopolymer synthesis
Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside Galactose Fluorine (-F) Enzyme inhibition Metabolic studies, PET imaging
3-O-Sulfo-6-O-TBDPS-β-D-Galactopyranoside Galactose 3-O-Sulfo, 6-O-TBDPS Protein binding, protection Glycan array development
4-Formylphenyl Glucopyranoside Glucose 4-Formylphenyl Schiff base formation Immobilization on amine surfaces

Reactivity and Stability Insights

  • Azide vs. Fluorine derivatives are inert and safer for in vivo use .
  • Protective Group Strategies : Silylated derivatives (e.g., TBDPS) necessitate acidic or fluoride-based deprotection, while acetylated intermediates (common in azide synthesis) are removed under basic conditions, aligning with green chemistry principles .

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